5-(Aminomethyl)-1,3-thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c5-1-3-2-7-4(6)8-3/h2H,1,5H2,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCRAVNZOVGDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Aminomethyl 1,3 Thiazol 2 Amine Analogs
Established and Evolving Approaches to 1,3-Thiazole Core Formation
The formation of the 1,3-thiazole nucleus is a fundamental step in the synthesis of 5-(Aminomethyl)-1,3-thiazol-2-amine and its derivatives. Chemists have developed several reliable methods, from classic named reactions to modern multicomponent strategies, to construct this heterocyclic system.
Hantzsch Thiazole (B1198619) Synthesis and its Variations
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most common and versatile methods for the preparation of the thiazole ring. researchgate.netresearchgate.netyoutube.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. youtube.com For the synthesis of 2-aminothiazole (B372263) derivatives, thiourea (B124793) is typically used as the thioamide component. youtube.com The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com
Variations of the Hantzsch synthesis have been developed to improve efficiency, yield, and substrate scope. The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov Another variation involves the use of catalysts, such as iodine or silica (B1680970) chloride, to facilitate the reaction under milder conditions. researchgate.net For the synthesis of 5-substituted-2-aminothiazoles, the appropriate α-haloketone bearing the desired substituent at the alpha position is required. For instance, to obtain a precursor for the 5-(aminomethyl) group, one might start with a 1,3-dihaloacetone derivative.
A notable variation for creating 5-acylamino-1,3-thiazole derivatives involves the Hantzsch cyclization of α-chloroglycinates with thioureas or thioamides. This catalyst-free method provides direct access to 5-amino-substituted thiazoles, which are important precursors. mdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| α-Haloketone | Thiourea | Heat in ethanol | 2-Aminothiazole | youtube.com |
| 2-Bromoacetophenone | Thiourea | Methanol, reflux, then Na2CO3 | 2-Amino-4-phenylthiazole (B127512) | youtube.com |
| Ethyl 2-benzamido-2-chloroacetate | Benzothioamide | Catalyst-free | N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)benzamide | mdpi.com |
| Ring-substituted 2-bromoacetophenones | 1-Substituted-2-thioureas | Heated microreactor (70 °C) | Substituted 2-aminothiazoles | rsc.org |
Multicomponent Reaction Systems for Efficient Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, have emerged as powerful tools for the efficient synthesis of complex molecules like thiazole derivatives. iau.ir These reactions are atom-economical and environmentally friendly as they reduce the number of synthetic steps and purification procedures. iau.ir
Several MCR strategies have been developed for the synthesis of polysubstituted thiazoles. One such approach involves the one-pot reaction of arylglyoxals, lawsone, and thiobenzamides in acetic acid to produce fully substituted lawsone-linked 1,3-thiazoles in high yields. acs.org Another example is a three-component reaction between isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate in water, which provides an efficient route to 1,3-thiazole derivatives. iau.ir Chemoenzymatic one-pot MCRs have also been developed, utilizing enzymes like trypsin from porcine pancreas to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, affording thiazole derivatives in high yields under mild conditions. nih.gov These MCRs offer a streamlined pathway to highly functionalized thiazoles that can serve as precursors to this compound analogs. nih.gov
| Components | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|
| Secondary amines, Benzoyl isothiocyanate, Dimethyl but-2-ynedioate | Trypsin from porcine pancreas / Ethanol | Substituted Thiazole | nih.gov |
| Isothiocyanates, Tetramethyl thiourea, Ethyl bromopyruvate | Water | 1,3-Thiazole derivative | iau.ir |
| Arylglyoxals, Lawsone, Thiobenzamides | Acetic Acid | Lawsone–1,3-thiazole hybrid | acs.org |
| Ketone, Thiourea, N-bromosuccinimide | Immobilized magnetic ionic liquid | 2-Aminothiazole derivative | researchgate.net |
Intramolecular Cyclization Pathways and Ring Closure Reactions
Intramolecular cyclization is the key ring-forming step in many thiazole syntheses, including the aforementioned Hantzsch reaction. After the initial formation of an intermediate by the reaction of the sulfur nucleophile with the α-halo carbonyl compound, the subsequent ring closure is typically an intramolecular condensation between the nitrogen atom and the carbonyl group, followed by dehydration. youtube.com
Beyond the classic Hantzsch pathway, other methods also rely on crucial intramolecular cyclization steps. For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with 2-aminothiophenol (B119425) leads to the formation of a benzothiazinyl-substituted thiazole. nih.gov This reaction proceeds via initial nucleophilic attack by the more nucleophilic sulfur atom of the aminothiophenol, followed by an intramolecular cyclization involving the amino group. nih.gov
Another strategy involves the reaction of thiosemicarbazone derivatives with α-bromoketones. These reactions, often carried out in the presence of a base, lead to the formation of complex molecules containing multiple thiazole rings through a sequence of nucleophilic substitution and intramolecular cyclization events. nih.gov These diverse cyclization strategies highlight the modularity and robustness of thiazole synthesis, allowing for the creation of a wide array of substituted analogs.
Functional Group Interconversions and Derivatization Strategies
Once the 1,3-thiazole core is established, subsequent functional group interconversions and derivatization reactions are employed to build the final target molecule, this compound, and its analogs. These strategies focus on manipulating the substituents at various positions on the thiazole ring.
Nucleophilic Substitution Reactions Involving the Aminomethyl Moiety
Directly installing the aminomethyl group at the C5 position can be challenging. A common and effective strategy involves a two-step process: halogenation of the C5 position followed by nucleophilic substitution. jocpr.comjocpr.com The C5 position of 2-aminothiazoles can be halogenated, for example with bromine, to produce a 2-amino-5-bromothiazole intermediate. jocpr.comjocpr.com This halogenated thiazole is then susceptible to nucleophilic substitution, where the bromide is displaced by a suitable nitrogen nucleophile.
To synthesize the 5-(aminomethyl) moiety, a common precursor is a 5-(halomethyl)thiazole. For instance, a related synthesis of 2-R-5-aminomethyl-1,3,4-thiadiazoles utilizes the Delepine reaction, where a 2-R-5-chloromethyl-1,3,4-thiadiazole is reacted with hexamethylenetetramine, followed by hydrolysis to yield the primary amine. researchgate.net A similar pathway can be envisioned for the 1,3-thiazole system. Another approach is to use a phthalimide (B116566) group as a protected form of the primary amine. The 5-(bromomethyl)thiazole (B67080) intermediate can react with potassium phthalimide, and subsequent deprotection with hydrazine (B178648) hydrate (B1144303) would yield the desired 5-(aminomethyl)thiazole. This halogenation/nucleophilic substitution sequence is a powerful tool for introducing the key aminomethyl functionality. jocpr.com
| Starting Material | Reagents | Intermediate | Final Product Type | Reference |
|---|---|---|---|---|
| 2-Amino-4-phenylthiazole | 1. Br2/DMF; 2. Na2S | 2-Amino-5-bromo-4-phenylthiazole | bis(2-Amino-4-phenylthiazol-5-yl)sulfide | jocpr.com |
| 2-Amino-4-phenylthiazole | 1. Br2/DMF; 2. Morpholine | 2-Amino-5-bromo-4-phenylthiazole | 5-(Morpholin-4-yl)-4-phenylthiazol-2-amine | jocpr.com |
| 2-Amino-5-bromothiazole | 4-Fluorophenylboronic acid | - | 2-Amino-5-(4-fluorophenyl)thiazole (via Suzuki coupling) | nih.gov |
| 2-R-5-chloromethyl-1,3,4-thiadiazole | Hexamethylenetetramine, then hydrolysis | Hexamethylenetetramine salt | 2-R-5-aminomethyl-1,3,4-thiadiazole | researchgate.net |
Condensation Reactions for Scaffold Elaboration
The 2-amino group of the thiazole ring provides a convenient handle for further derivatization and scaffold elaboration, primarily through condensation reactions with carbonyl compounds. The exocyclic amino group can react with aldehydes and ketones to form Schiff bases (imines). chemicalbook.com For example, 2-aminothiazole reacts with aromatic aldehydes under mild conditions to yield the corresponding Schiff bases. chemicalbook.com
This reactivity has been exploited to synthesize a variety of derivatives. The condensation of 2-aminothiazole derivatives with various aldehydes is a common strategy for creating libraries of new compounds. nih.govnih.gov For instance, 2-acetylamino-5-(4-acetyl-phenylazo)-thiazole undergoes Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which can be further cyclized. nih.gov Similarly, the reaction of 2-aminothiazole derivatives with anhydride (B1165640) derivatives, such as ethanoisobenzofuran-1,3-dione, leads to the formation of more complex fused heterocyclic systems. nih.gov These condensation reactions demonstrate the utility of the 2-amino group as a key site for building molecular complexity upon the thiazole scaffold.
| Thiazole Derivative | Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminothiazole | Aromatic aldehydes | Mild conditions | Schiff base | chemicalbook.com |
| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol | Substituted aldehydes | Ethanol, reflux | Schiff base | nih.gov |
| 5-Arylazo-2-aminothiazole | Aromatic aldehydes | NaOH, water/ethanol | Chalcone-imine derivatives | nih.gov |
| 2-Aminothiazole derivatives | Ethanoisobenzofuran-1,3-dione | - | 2-(4-Arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione | nih.gov |
Strategies for Introducing Diverse Substituents on the Thiazole Ring System
The functionalization of the thiazole ring is a cornerstone in the development of new derivatives of this compound. Chemists employ several key strategies to introduce a wide array of substituents at various positions on the thiazole nucleus, thereby modulating the compound's properties.
One of the most common methods for introducing substituents is electrophilic substitution . These reactions typically occur at the 5-position of the thiazole ring, a position activated by the ring's nitrogen atom. numberanalytics.com Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com A one-pot method for preparing highly functionalized 5-bromo-2-amino-1,3-thiazoles uses simple starting materials under mild conditions, avoiding metal catalysts or elemental halogens. researchgate.net
Metal-catalyzed cross-coupling reactions represent another powerful tool for functionalizing thiazoles. numberanalytics.com Reactions such as the Suzuki-Miyaura coupling, which pairs thiazole boronic acids or esters with aryl or alkyl halides, and the Stille coupling, involving thiazole stannanes, are frequently utilized. numberanalytics.com The Suzuki reaction has been successfully used in the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, where a 5-bromothiazole (B1268178) derivative is coupled with 4-fluorophenylboronic acid. nih.gov
Nucleophilic substitution reactions on the thiazole ring are less common but can be performed under specific conditions, generally requiring a good leaving group on the ring. numberanalytics.comresearchgate.net For example, 2-amino-5-halothiazoles can undergo nucleophilic substitution where the halide is displaced by a strong nucleophile. jocpr.com
The synthesis of 2,4,5-trisubstituted thiazoles has been explored to create libraries of compounds with structural diversity. nih.gov One approach involves the double acylation of a protected glycine (B1666218) to form an α-amido-β-ketoester, which then reacts with Lawesson's reagent to furnish the 1,3-thiazole. nih.gov Another method involves the Hantzsch thiazole synthesis, a classic and versatile reaction between α-haloketones and thioamides. nih.govbepls.com Greener approaches to this synthesis have been developed, utilizing microwave assistance and environmentally benign solvents like PEG-400 or water. bepls.com
| Strategy | Description | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Electrophilic Substitution | Introduction of an electrophile, typically at the C5 position. | N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), Nitric/Sulfuric Acid | numberanalytics.comresearchgate.net |
| Metal-Catalyzed Cross-Coupling | Formation of carbon-carbon or carbon-heteroatom bonds using a metal catalyst. | Palladium catalysts with boronic acids (Suzuki) or stannanes (Stille). | numberanalytics.comnih.gov |
| Nucleophilic Substitution | Displacement of a leaving group on the thiazole ring by a nucleophile. | Requires an activated thiazole with a good leaving group (e.g., a halogen). | numberanalytics.comresearchgate.netjocpr.com |
| Hantzsch Thiazole Synthesis | Condensation reaction to form the thiazole ring itself with desired substituents. | α-haloketones and thioamides. | nih.govbepls.com |
Synthesis of Key Precursors and Intermediates for this compound Derivatives
The synthesis of derivatives of this compound relies on the availability of key precursors and intermediates. These molecules provide the foundational scaffolds upon which further chemical modifications are made.
A critical precursor for many 5-substituted 2-aminothiazoles is an α-halo-substituted aldehyde or ketone. While α-halo ketones are commonly used to produce 4-substituted thiazoles, α-halo aldehydes are essential for accessing 5-substituted derivatives. researchgate.net For example, 2-chloro-3-(2-thienyl)propanal has been synthesized and subsequently reacted with thiourea to form 2-amino-5-(2-thienylmethyl)thiazole, demonstrating a pathway to 5-alkylated-2-aminothiazoles. researchgate.net
The synthesis of 2-aminothiazole-5-carboxylic acid derivatives is another important route. These can be prepared by reacting 3-ethoxy-N-arylpropenamides with N-bromosuccinimide (NBS), followed by a coupling reaction with thiourea to form the thiazole ring. nih.govmdpi.com These carboxylic acid derivatives can then be further modified.
For the direct introduction of an amino or related group at the 5-position, a two-step halogenation/nucleophilic substitution protocol on a 2-aminothiazole is often employed. jocpr.com This involves the initial bromination of the 2-aminothiazole at the 5-position, followed by reaction with a nucleophile such as an amine or thiourea. jocpr.com
The synthesis of precursors for fused thiazole systems, such as thiazolo[4,5-d]pyrimidines, often starts with 4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamides. mdpi.com These can be prepared in a one-pot reaction from elemental sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate. mdpi.com These intermediates can then undergo cyclization reactions to form the fused bicyclic systems. mdpi.com
The creation of the aminomethyl side chain itself can be achieved through various synthetic transformations. One common method is the Mannich reaction, where a compound with an active hydrogen is reacted with formaldehyde (B43269) and a primary or secondary amine. researchgate.net In the context of thiazoles, a precursor with a nucleophilic site could potentially undergo such a reaction to introduce the aminomethyl group.
| Precursor/Intermediate | Synthetic Approach | Starting Materials | Reference |
|---|---|---|---|
| 2-Amino-5-(aryl/alkyl)-thiazoles | Hantzsch synthesis from α-halo aldehydes. | α-halo aldehydes, Thiourea | researchgate.net |
| 2-Aminothiazole-5-carboxylic acid amides | Reaction of enones with NBS followed by cyclization with thiourea. | 3-Ethoxy-N-arylpropenamides, NBS, Thiourea | nih.govmdpi.com |
| 5-Amino-substituted-2-aminothiazoles | Halogenation followed by nucleophilic substitution. | 2-Aminothiazole, Bromine, Amine/Thiourea | jocpr.com |
| 4-Amino-2-thioxo-thiazole-5-carboxamides | One-pot reaction. | Sulfur, 2-Cyanoacetamide, Isothiocyanate | mdpi.com |
Chemical Reactivity and Transformation Mechanisms of 5 Aminomethyl 1,3 Thiazol 2 Amine
Reactivity Profiles of the Aminomethyl Group
The aminomethyl group attached to the C5 position of the thiazole (B1198619) ring is a key site of reactivity. This primary amine function allows the molecule to engage in a variety of chemical transformations.
The aminomethyl group can readily participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This reactivity is crucial for the synthesis of more complex derivatives. For instance, the amino group can be acylated by reacting with acid chlorides or anhydrides. chemicalbook.comnih.gov The reaction of 2-aminothiazole (B372263) derivatives with various aliphatic and aromatic acids can yield corresponding amides. nih.gov Similarly, reactions with isocyanates can produce urea (B33335) derivatives. nih.gov
The basicity of the aminomethyl group also plays a role in its reactivity profile. While 2-aminothiazoles exhibit a somewhat higher nitrogen basicity than anilines, the free electron pair on the exocyclic nitrogen can participate in conjugation with the thiazole ring, which can influence its nucleophilicity. researchgate.netacs.org
Electrophilic and Nucleophilic Reaction Sites on the Thiazole Ring
The 1,3-thiazole ring in 5-(Aminomethyl)-1,3-thiazol-2-amine possesses distinct electrophilic and nucleophilic centers, governing its interaction with various reagents.
Nucleophilic Character: The 2-aminothiazole moiety exhibits significant nucleophilic character. Studies on related 2-aminothiazoles have shown that they can act as both carbon and nitrogen nucleophiles. researchgate.netacs.org
C5 Position: The C5 position of the thiazole ring is a primary site for electrophilic substitution. wikipedia.orgpharmaguideline.com This is attributed to the electron-donating effect of the sulfur atom and the amino group, which increases the electron density at this position. pharmaguideline.com
Nitrogen Atoms: The molecule has two nitrogen atoms that can act as nucleophiles: the exocyclic amino group and the endocyclic ring nitrogen. Research has demonstrated that under certain conditions, reactions can occur at the exocyclic amino group. researchgate.netacs.org For example, studies involving the reaction of 2-aminothiazole derivatives with superelectrophilic reagents showed that N-adducts were formed at the exocyclic amino group rather than the endocyclic nitrogen. researchgate.netacs.org
Electrophilic Character:
C2 Position: The C2 position of the thiazole ring is the most electron-deficient and is susceptible to nucleophilic attack. pharmaguideline.com Deprotonation at this site with strong bases can occur, generating a nucleophilic species that can react with various electrophiles. wikipedia.orgpharmaguideline.com
The following table summarizes the key reaction sites on the this compound molecule.
| Position | Type of Site | Common Reactions |
| Aminomethyl Group (at C5) | Nucleophilic | Acylation, Alkylation, Formation of ureas |
| C5 of Thiazole Ring | Nucleophilic | Electrophilic Aromatic Substitution |
| Exocyclic N (Amino Group at C2) | Nucleophilic | Acylation, Reaction with electrophiles |
| Endocyclic N (at position 3) | Nucleophilic | Protonation, N-alkylation |
| C2 of Thiazole Ring | Electrophilic | Nucleophilic attack, Deprotonation |
Tautomerism and its Influence on Reactivity and Structure
A significant aspect of the chemistry of 2-aminothiazoles is the existence of amine-imine tautomerism. researchgate.netrsc.org this compound can exist in equilibrium between the amino form and the imino form.
The predominant form in aqueous solutions is typically the amino tautomer. researchgate.net However, the tautomeric equilibrium can be influenced by factors such as the solvent and the concentration. researchgate.net The presence of the imine tautomer can significantly affect the molecule's reactivity and its ability to form intermolecular interactions, such as hydrogen bonds. rsc.org This tautomerism can increase the compound's ability to bind with specific active sites in biological systems. rsc.org The lower nucleophilicity of the amino group in 2-aminothiazoles is sometimes attributed to the participation of the free electron pair in conjugation within the thiazole ring, which is related to this tautomeric character. researchgate.net
| Tautomeric Form | Structural Feature | Predominance |
| Amino Tautomer | Exocyclic C=N double bond | Predominant form in aqueous solutions researchgate.net |
| Imino Tautomer | Endocyclic C=N double bond | Can be favored under specific conditions, influences hydrogen bonding rsc.org |
Rearrangement Reactions and Chemical Stability Investigations
Thiazole derivatives can undergo various rearrangement reactions. One such example noted for a related 2-aminothiazole derivative is the Dimroth rearrangement under certain reaction conditions. rsc.org
Regarding chemical stability, 2-aminothiazole itself is known to react violently when nitrated with nitric or nitric-sulfuric acids and is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. chemicalbook.comnoaa.gov While stable under standard conditions, it can decompose when heated. noaa.govnih.gov The stability of this compound would be expected to be similar, with the aminomethyl group potentially providing an additional site for reactions with strong acids and oxidizing agents.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Identification of Essential Structural Features for Biological Modulation
The 2-aminothiazole (B372263) core is a cornerstone for the synthesis of numerous biologically active compounds, including sulfur drugs and antibiotics. researchgate.netnih.gov Several key structural features are consistently identified as essential for the biological activity of this class of molecules.
The 2-Aminothiazole Scaffold: The thiazole (B1198619) ring itself, a five-membered heterocycle containing sulfur and nitrogen, is a critical pharmacophore. nih.gov The 2-amino group is a particularly important feature, often serving as a key interaction point with biological targets or as a handle for further chemical modification. researchgate.net The arrangement of these groups creates a unique electronic and steric profile that is fundamental to their biological function.
Protonation and Tautomeric Form: Theoretical calculations and reactivity data indicate that 2-aminothiazole derivatives predominantly exist in the amino tautomeric form and are typically protonated at the endocyclic (ring) nitrogen atom. researchgate.net This protonation can be vital for forming strong hydrogen bonds with target proteins, anchoring the molecule in the active site.
Influence of Substituent Effects on Biological Activity and Specificity
The type and position of substituents on the 2-aminothiazole ring dramatically influence the resulting compound's biological activity and target specificity.
N-2 Position: The amino group at the C2 position is a common site for modification. Acylation or substitution with various aryl or alkyl groups can significantly enhance potency. For example, introducing substituted benzoyl groups at the N-2 position of a 2-aminothiazole scaffold led to a more than 128-fold improvement in antitubercular activity. nih.gov
C4 and C5 Positions: The C4 and C5 positions of the thiazole ring are also critical for activity. In some series, bulky or hydrophilic substituents at any position can decrease or abolish inhibitory activity against certain enzymes. nih.gov However, in other cases, introducing appropriately-sized substituents at these positions can improve both activity and selectivity. nih.gov For instance, SAR analysis of some anticancer 2-aminothiazoles revealed that incorporating a 4,5-butylidene group was beneficial for cytotoxicity, while adding a simple methyl group at either C4 or C5 decreased potency. nih.gov The presence of electron-withdrawing groups, such as nitro or fluoro groups, on substituents has been shown to enhance antibacterial and antifungal activities. nih.gov
The following table summarizes the observed influence of various substituents on the biological activity of 2-aminothiazole derivatives based on published research findings.
| Substitution Position | Substituent Type | Observed Effect on Biological Activity | Target/Activity | Reference |
| N-2 | Substituted Benzoyl Groups | >128-fold increase in potency | Antitubercular | nih.gov |
| N-2 | Halogenated Phenyl (Thiourea) | High efficacy toward staphylococcal species | Antibacterial | mdpi.com |
| C4 | 2-Pyridyl | Essential for potent activity | Antitubercular | nih.gov |
| C4 | Alkyl or simple aromatics | Inactive | Antitubercular | nih.gov |
| C4/C5 | 4,5-Butylidene | Beneficial for cytotoxicity | Anticancer | nih.gov |
| C4/C5 | Methyl group | Decreased potency | Anticancer | nih.gov |
| C4/C5 | Appropriately-sized alkyls | Improved iNOS inhibitory activity and selectivity | iNOS Inhibition | nih.gov |
| Any Position | Bulky or hydrophilic groups | Decreased or abolished activity | NOS Inhibition | nih.gov |
| Substituent on Phenyl Ring | Electron-withdrawing groups | Enhanced activity | Antibacterial/Antifungal | nih.gov |
Conformational Flexibility and its Contribution to Molecular Interactions
The conformational flexibility of a molecule, or its ability to adopt different shapes, is crucial for its ability to bind effectively to a biological target. For derivatives of 5-(Aminomethyl)-1,3-thiazol-2-amine, flexibility is primarily introduced by the aminomethyl linker at the C5 position.
This flexible side chain allows the terminal amino group to orient itself in three-dimensional space to achieve optimal interactions, such as hydrogen bonds or ionic interactions, with amino acid residues in a protein's binding pocket. The lack of cyclization in some acyclic α-thioenamine derivatives has been attributed to increased conformational flexibility, which can reduce the nucleophilicity and reactivity of the amine function. acs.org
In the rational design of new drug candidates, linkers like the ethylene (B1197577) bridge or the aminomethyl group are often used to connect key pharmacophoric elements. This flexibility allows the molecule to adapt its conformation to fit the specific topology of the target's active site, which can lead to higher binding affinity and potency.
Rational Design of Novel Analogs based on Identified Pharmacophores
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must have to exert a particular biological effect. Once a pharmacophore is identified, it can be used as a template for the rational design of new, potentially more effective, drug candidates. The 2-aminothiazole scaffold is a frequent starting point for such design efforts. mdpi.comresearchgate.net
The process often involves:
Identifying a Lead Compound: This could be a molecule discovered through high-throughput screening or a known drug containing the 2-aminothiazole core, such as the anticancer drug Dasatinib. nih.gov
Pharmacophore Modeling: A hypothetical pharmacophore model is generated based on the structures of several known active compounds. This model highlights the key regions necessary for activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
In Silico Screening and Design: Virtual libraries of novel compounds are designed by modifying the lead structure according to the pharmacophore model. These virtual compounds are then "docked" into a computer model of the biological target to predict their binding affinity. rsc.org
Synthesis and Biological Evaluation: The most promising candidates from the in silico screening are then synthesized in the laboratory and tested for their biological activity. rsc.orgresearchgate.net
This iterative process of design, synthesis, and testing allows medicinal chemists to systematically modify the 2-aminothiazole structure to optimize its interaction with a target, thereby enhancing its therapeutic potential and selectivity. rsc.org For example, novel 2-aminothiazole derivatives have been designed and synthesized as potent inhibitors of enzymes like phosphodiesterase type 5 (PDE5) and Aurora kinases by following such rational design strategies. mdpi.comrsc.org
Computational and Theoretical Chemistry Approaches in Thiazole Research
Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of thiazole (B1198619) derivatives. Methods like Density Functional Theory (DFT) are widely used to optimize molecular geometries and compute various electronic properties. acs.orgekb.egnih.gov DFT studies allow for the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egdntb.gov.ua The HOMO-LUMO energy gap is a critical parameter, as it helps to determine the molecule's chemical reactivity, kinetic stability, and polarizability. tandfonline.comnih.gov A smaller energy gap generally implies higher reactivity.
These calculations provide insights into the nucleophilic and electrophilic character of different parts of the molecule, which is crucial for understanding potential reaction mechanisms and intermolecular interactions. tandfonline.com For instance, DFT has been used to study the electronic properties and spectroscopic profiles of various thiazole and thiadiazole derivatives, correlating these properties with their observed biological activities, such as anticancer effects. ekb.egnih.gov The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, identifies regions prone to electrophilic and nucleophilic attack, guiding the design of molecules that can effectively interact with biological targets. dntb.gov.ua
Table 1: Application of Quantum Chemical Calculations in Thiazole Research
| Computational Method | Application in Thiazole Research | Key Insights | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. | Provides stable molecular conformations and electronic properties. | acs.orgekb.egnih.gov |
| HOMO-LUMO Analysis | Calculation of frontier molecular orbital energies. | Determines chemical reactivity, stability, and energy gap. | ekb.egdntb.gov.uatandfonline.com |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution. | Identifies nucleophilic and electrophilic sites for molecular interactions. | dntb.gov.ua |
| Natural Bond Orbital (NBO) Analysis | Study of charge delocalization and intramolecular interactions. | Investigates the strength of hydrogen bonds and other stabilizing interactions. | nih.gov |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in thiazole research to understand how these derivatives interact with the active sites of biological targets like enzymes or receptors. researchgate.netnih.gov By simulating the binding process, docking studies can estimate the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. rsc.orgtandfonline.com
For example, docking studies on thiazole derivatives have been performed to investigate their potential as inhibitors for various targets, including cyclooxygenase (COX) enzymes, cyclin-dependent kinases (CDKs), and the main protease (Mpro) of viruses like COVID-19. nih.govmdpi.comnih.gov These studies identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the thiazole ligand and the amino acid residues in the target's active site. rsc.orgmdpi.com This detailed understanding of the binding mode is invaluable for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance its binding potency and selectivity. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. nih.gov QSAR models are powerful tools in drug discovery, used for predicting the activity of unsynthesized compounds, understanding the mechanism of action, and optimizing lead compounds. nih.govresearchgate.net
QSAR methodologies are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.
2D-QSAR: This method correlates biological activity with 2D molecular descriptors that can be calculated from the chemical structure, such as topological indices, constitutional descriptors, and physicochemical properties (e.g., LogP). imist.malaccei.org Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical techniques used to build 2D-QSAR models for thiazole derivatives. imist.maijpsdronline.com For instance, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors identified key molecular descriptors that influence their anti-inflammatory activity. laccei.org
3D-QSAR: This approach considers the 3D structure of the molecules and their relative alignment. It correlates biological activity with the 3D properties of the molecules, which are represented as interaction fields. researchgate.net Prominent 3D-QSAR methods include:
Comparative Molecular Field Analysis (CoMFA): This technique calculates steric and electrostatic interaction fields around a set of aligned molecules.
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA extends CoMFA by including additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govimist.ma
Both CoMFA and CoMSIA have been successfully applied to series of thiazole derivatives to develop predictive models and generate contour maps. nih.govresearchgate.net These maps highlight regions where modifications to the molecular structure (e.g., adding bulky groups or electronegative atoms) could enhance biological activity. nih.govimist.ma
The primary goal of QSAR modeling is to create statistically robust and validated models that can accurately predict the biological activity of new, untested compounds. mdpi.com A reliable QSAR model is characterized by high correlation coefficients (r²) for the training set and high predictive ability (q²) determined through internal validation (like leave-one-out cross-validation) and external validation using a test set of compounds. imist.maijpsdronline.comresearchgate.net
For thiazole derivatives, predictive QSAR models have been developed for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.netmdpi.comnih.gov For example, a study on aryl thiazole derivatives developed statistically significant 2D-QSAR and 3D-QSAR models for predicting antimicrobial activity, finding that electrostatic effects were dominant in determining binding affinities. ijpsdronline.comresearchgate.net Another approach uses programs like PASS (Prediction of Activity Spectra for Substances), which can predict a wide spectrum of biological activities for a given compound based on its structure, helping to identify new potential therapeutic applications for known thiazole derivatives. nih.gov These predictive models serve as a crucial guide for prioritizing which novel compounds should be synthesized and subjected to experimental testing. nih.gov
Table 2: Statistical Parameters in QSAR Studies of Thiazole Derivatives
| QSAR Study Type | Target Activity | Statistical Method | Key Parameters | Reference |
|---|---|---|---|---|
| 2D & 3D-QSAR | Antimicrobial | kNN-MFA | r² = 0.9521 (2D), q² = 0.8283 (3D) | ijpsdronline.com |
| 2D & 3D-QSAR | Succinate Dehydrogenase Inhibition | MLR, PLS, CoMSIA | R² = 0.80 (MLR), R² = 0.957 (CoMSIA) | imist.ma |
| 2D & 3D-QSAR | EGFR Kinase Inhibition | GA-MLR, CoMFA, CoMSIA | q² = 0.740 (CoMSIA), R²train = 0.843 (2D) | nih.gov |
| 2D-QSAR | 5-Lipoxygenase Inhibition | MLR | R² = 0.626, R²test = 0.621 | laccei.org |
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms in a system over time, providing valuable information on the conformational stability of a ligand within a protein's binding site and the kinetics of the binding process. researchgate.netnih.gov
In thiazole research, MD simulations are used to validate docking results and to assess the stability of the ligand-protein complex. nih.govnih.gov By simulating the complex in a physiological environment (typically including water and ions) for a period of nanoseconds, researchers can observe whether the ligand remains stably bound in its predicted pose. nih.govnih.gov Analysis of the simulation trajectory can reveal key information such as:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms over time, indicating the stability of the complex. nih.gov
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding. nih.gov
Binding Free Energy: More accurate calculations of binding affinity can be performed using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), providing a deeper understanding of the binding thermodynamics. researchgate.netnih.gov
MD simulations have been used to study the conformational preferences of thiazole-containing peptides and the binding stability of thiazole derivatives to targets like the epidermal growth factor receptor (EGFR). nih.govnih.govdntb.gov.ua
In Silico Prediction of Pharmacokinetic-Relevant Parameters (e.g., ADMET Prediction)
A compound's therapeutic success depends not only on its biological activity but also on its pharmacokinetic properties. In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become a standard part of the early drug discovery process. tandfonline.comnih.gov These predictive models help to filter out compounds that are likely to fail in later stages of development due to poor bioavailability or toxicity issues. msu-journal.com
For thiazole derivatives, various ADMET parameters are routinely predicted using web-based tools and specialized software. nih.govnih.gov These predictions include:
Physicochemical Properties: Parameters like molecular weight, LogP (lipophilicity), and topological polar surface area (TPSA) are calculated to assess drug-likeness based on rules like Lipinski's Rule of Five. nih.govmdpi.com
Absorption: Prediction of properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability. nih.govmdpi.com
Distribution, Metabolism, and Excretion: Estimation of parameters such as volume of distribution and interaction with metabolic enzymes like cytochrome P450.
Toxicity: Prediction of potential toxicities, such as hepatotoxicity, mutagenicity, or carcinogenicity. mdpi.com
Studies on various thiazole series have shown that these compounds generally exhibit favorable predicted ADME profiles, validating their potential as orally bioavailable drug candidates. tandfonline.comnih.govtandfonline.com
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Aminomethyl 1,3 Thiazol 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-(Aminomethyl)-1,3-thiazol-2-amine and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.
In the ¹H NMR spectrum of a thiazole (B1198619) derivative, specific chemical shifts (δ) are indicative of the different types of protons present in the molecule. For instance, the protons of the amino group (NH₂) typically appear as a broad singlet. The protons of the methylene (B1212753) bridge (-CH₂-) and the thiazole ring protons will also have characteristic chemical shifts and coupling patterns that are influenced by neighboring atoms. researchgate.netresearchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms. For example, in a derivative like 5,5´-bis(2-amino-4-methyl thiazole)sulfide, the carbon atoms of the methyl groups, the thiazole ring, and the carbon attached to the sulfur atom will all have characteristic peaks in the ¹³C NMR spectrum. jocpr.com
The analysis of chemical shifts, signal integrations, and coupling constants in both ¹H and ¹³C NMR spectra allows for a detailed mapping of the molecular structure, confirming the connectivity and arrangement of atoms within this compound and its various derivatives. rsc.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Thiazole Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 5,5´-bis(2-amino-4-methyl thiazole)sulfide | DMSO-d6 | 2.15 (s, 6H), 7.13 (s, 4H, exchanged with D₂O) | 15.9, 109.0, 153.6, 168.5 |
| (2-Aminothiazol-5-yl)(m-tolyl)methanone | DMSO-d6 | 8.20 (s, 2H), 7.65 (s, 1H), 7.56-7.49 (m, 2H), 7.44-7.38 (m, 2H), 2.39 (s, 3H) | 186.0, 175.1, 151.4, 138.8, 138.5, 132.7, 129.1, 128.9, 127.5, 125.9, 21.4 |
| (2-Aminothiazol-5-yl)(3-chlorophenyl)methanone | DMSO-d6 | 8.31 (s, 2H), 7.72-7.65 (m, 4H), 7.55 (t, J = 8.0 Hz, 1H) | 184.2, 175.6, 152.3, 140.6, 133.9, 131.8, 131.0, 128.2, 127.4, 126.8 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be detected.
For this compound and its derivatives, the IR spectrum reveals key functional groups. The N-H stretching vibrations of the primary amine (NH₂) typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-N stretching vibrations of aliphatic and aromatic amines are observed in the 1250-1020 cm⁻¹ and 1335-1250 cm⁻¹ regions, respectively. orgchemboulder.com Additionally, the C=N stretching vibration within the thiazole ring is a characteristic feature. researchgate.net The presence and position of these bands provide strong evidence for the structural components of the molecule. For example, in the FTIR spectrum of 5,5´-bis(2-amino-4-methyl thiazole)sulfide, bands at 3194, 3061, and 2989 cm⁻¹ are indicative of the NH₂ and CH groups, while the band at 1676 cm⁻¹ corresponds to the C=N bond. jocpr.com
Table 2: Key IR Absorption Bands for Functional Groups in Thiazole Derivatives
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3400-3250 (typically two bands) |
| Primary Amine (R-NH₂) | N-H Bend | 1650-1580 |
| Primary/Secondary Amine | N-H Wag | 910-665 |
| Aliphatic C-N | C-N Stretch | 1250-1020 |
| Aromatic C-N | C-N Stretch | 1335-1250 |
| Thiazole Ring | C=N Stretch | ~1600-1680 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
Thiazole derivatives exhibit characteristic UV-Vis absorption spectra. keio.ac.jp The electronic transitions are typically due to π → π* and n → π* transitions within the thiazole ring and any associated conjugated systems. scielo.org.za For instance, studies on various thiazole derivatives have shown absorption maxima in the range of 358-410 nm. researchgate.net The specific λmax can be influenced by the substituents on the thiazole ring and the solvent used for the measurement. rsc.orgresearchgate.net In some cases, the addition of acids can cause a bathochromic (red) shift in the absorption bands. researchgate.net
Table 3: UV-Vis Absorption Data for a Thiazole Derivative
| Compound/Condition | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent |
| (2Z, 5Z)-2,5-bis((5-allylidene-4-oxo-2-thioxo-thiazolidin-3-yl)methyl)terephthalonitrile | 348 nm, 406 nm | Not specified | Not specified |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org Fragmentation patterns observed in the mass spectrum offer valuable structural information. The molecule can break apart in predictable ways, and the analysis of these fragment ions helps to piece together the original structure. For instance, the mass spectra of metabolites of 2-amino-4-(5-nitro-2-furyl)thiazole have been studied to identify their structures based on cleavage patterns and skeletal rearrangements. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, such as carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).
The experimentally determined elemental composition is then compared to the theoretical composition calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and the correct molecular formula of the synthesized compound. researchgate.netjocpr.comresearchgate.net For example, for a derivative like C₉H₇BrN₂S, the calculated elemental composition would be C, 42.35%; H, 2.75%; N, 10.98%; S, 12.55%. researchgate.net If the experimental results from elemental analysis are very close to these values, it confirms the proposed formula.
Emerging Research Directions and Future Prospects for 5 Aminomethyl 1,3 Thiazol 2 Amine
Development of Novel and Sustainable Synthetic Routes
The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods like the Hantzsch reaction, which often involves harsh reagents and can generate significant waste. acs.org Recognizing the need for more environmentally benign processes, researchers are actively developing novel and sustainable synthetic routes for 2-aminothiazoles. nih.gov These "green" approaches prioritize the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. nih.govresearcher.life
Innovative techniques being explored include:
Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields. nih.gov
Ultrasound synthesis: The use of ultrasonic waves can enhance reaction rates and efficiency. nih.gov
Green solvents and catalysts: Researchers are investigating the use of water, polyethylene (B3416737) glycol (PEG), and other environmentally friendly solvents, as well as biocatalysts and recyclable nanocatalysts. nih.govresearchgate.netrsc.org For instance, a one-pot synthesis of 2-aminothiazoles has been developed using a recoverable, magnetic nanocatalyst, which offers advantages in terms of ease of separation and reuse. rsc.org
Mechanochemistry: This solvent-free approach involves the use of mechanical force to initiate chemical reactions, offering a highly sustainable alternative. nih.gov
These sustainable methods not only reduce the environmental footprint of chemical synthesis but also offer benefits in terms of scalability, cost-effectiveness, and simplified purification processes. nih.gov The development of such routes for the synthesis of functionalized 2-aminothiazoles, potentially including 5-(aminomethyl)-1,3-thiazol-2-amine, is a key area of future research.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
Thiazole derivatives are known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govfabad.org.tr The versatility of the thiazole scaffold allows it to serve as a pharmacophore for a diverse range of biological targets. spast.orgnih.gov
Recent research has focused on identifying novel biological targets and elucidating the mechanistic pathways of thiazole-based compounds. Enzyme inhibition has emerged as a significant strategy in cancer therapy, with thiazole derivatives showing promise in inhibiting various protein kinases. nih.gov For example, certain thiazole derivatives have been identified as potent inhibitors of protein kinase CK2 and Glycogen synthase kinase-3β (GSK-3β). nih.gov
Furthermore, thiazole-containing compounds are being investigated as:
Tubulin polymerization inhibitors: Some novel thiazole derivatives have shown potent inhibitory effects on tubulin polymerization, a key target in cancer chemotherapy. acs.org
Enzyme inhibitors in various diseases: Thiazole derivatives have been designed and evaluated as inhibitors of enzymes like phospholipase A2, which is implicated in snake venom toxicity. nih.gov
Dual inhibitors: A growing area of interest is the development of multi-target inhibitors, where a single molecule is designed to interact with multiple biological targets. For instance, dual inhibitors of Hsp90 and HDAC6 containing a thiazole moiety are being explored for the treatment of aggressive prostate cancer. acs.org
While the specific biological targets of this compound remain uncharacterized, the extensive research into other thiazole derivatives provides a roadmap for future investigations into its potential therapeutic applications.
Rational Design and Optimization of Next-Generation Thiazole-Based Compounds
Rational drug design, which involves a step-by-step, knowledge-based approach to drug discovery, is being increasingly applied to the development of novel thiazole-based therapeutics. This strategy aims to design molecules with improved potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. fabad.org.trmdpi.com
The process of rational design for thiazole derivatives often involves:
Structure-Activity Relationship (SAR) studies: By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its therapeutic effects. mdpi.com
Scaffold hopping and molecular hybridization: This involves replacing parts of a known active molecule with different chemical scaffolds or combining pharmacophoric elements from different molecules to create new hybrid compounds with enhanced properties. acs.org
Introduction of specific functional groups: The strategic placement of various substituents on the thiazole ring can significantly influence the compound's biological activity and pharmacokinetic profile. mdpi.com For example, the introduction of a primary carboxamide group on the thiazole ring has been shown to significantly improve the potency of certain inhibitors. nih.gov
The insights gained from these rational design approaches are crucial for the optimization of existing thiazole-based drugs and the development of next-generation compounds with superior therapeutic profiles.
Integration of Advanced Computational Techniques for Enhanced Discovery
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, accelerating the identification and optimization of new drug candidates. mdpi.com These techniques are being extensively used in the study of thiazole derivatives to predict their properties and interactions with biological targets.
Key computational techniques employed in thiazole research include:
Molecular Docking: This method predicts the preferred binding orientation of a ligand to a target protein, providing insights into the binding affinity and interactions at the molecular level. mdpi.comrsc.orgnih.gov Molecular docking studies have been instrumental in identifying potential inhibitors for a variety of targets, including protein kinases and enzymes. nih.govacs.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the binding and the conformational changes that may occur. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new, untested molecules.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development, helping to identify compounds with favorable pharmacokinetic profiles. nih.gov
Q & A
Q. Q1. What are the most reliable synthetic routes for preparing 5-(Aminomethyl)-1,3-thiazol-2-amine and its derivatives?
Methodological Answer: The compound is typically synthesized via the Hantzsch thiazole synthesis, involving cyclocondensation of thiourea derivatives with α-haloketones or α-halocarbonyl intermediates. For example:
- Step 1: React 2-aminothiazole precursors with chloroacetone derivatives under reflux in ethanol .
- Step 2: Optimize reaction conditions (e.g., POCl₃-mediated cyclization at 90°C for 3 hours) to enhance yield .
- Step 3: Purify via recrystallization (DMSO/water mixtures) or column chromatography .
Key challenges include controlling regioselectivity and minimizing byproducts like thiadiazoles.
Q. Q2. How can researchers characterize the structural purity of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR: Confirm the presence of the aminomethyl (–CH₂NH₂) group via δ 3.8–4.2 ppm (¹H) and δ 40–45 ppm (¹³C) .
- X-ray Crystallography: Resolve crystal structures (space group I 1 2/a 1) to verify bond lengths (e.g., C–S: 1.72 Å) and dihedral angles .
- HRMS: Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 158.04) with ≤2 ppm error .
Q. Q3. What preliminary biological assays are recommended for evaluating its bioactivity?
Methodological Answer: Screen for antimicrobial and anticancer activity using:
- Antimicrobial: Broth microdilution (MIC ≤16 µg/mL against S. aureus) per CLSI guidelines .
- Anticancer: MTT assay (IC₅₀ values ≤10 µM in HeLa or MCF-7 cells) with cisplatin as a positive control .
- Mechanistic Insight: Perform ROS detection assays to link thiazole-mediated oxidative stress to cytotoxicity .
Advanced Research Questions
Q. Q4. How to design structure-activity relationship (SAR) studies for thiazole-amine derivatives?
Methodological Answer:
- Variation of Substituents: Introduce electron-withdrawing groups (e.g., –CF₃) at position 5 to enhance antimicrobial activity but reduce solubility .
- Heterocyclic Fusion: Attach pyrazine or benzodioxole rings to improve anticancer potency (e.g., IC₅₀ improvement from 12 µM to 4 µM) .
- Quantitative SAR (QSAR): Use Gaussian-based DFT calculations to correlate Hammett constants (σ) with bioactivity trends .
Q. Q5. What computational strategies are effective for studying ligand-receptor interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with EGFR (PDB: 1M17) or topoisomerase II (PDB: 1ZXM). Focus on hydrogen bonds between the amine group and Asp831 .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2 Å) .
- Validation: Cross-check with experimental IC₅₀ data and mutagenesis studies .
Q. Q6. How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Case Study: If derivative A shows high anticancer activity but low antimicrobial effects (or vice versa):
Q. Q7. What strategies optimize synthetic yields while minimizing toxic byproducts?
Methodological Answer:
- Catalyst Screening: Replace POCl₃ with Bi(OTf)₃ to reduce toxicity and improve atom economy (yield: 78% → 92%) .
- Flow Chemistry: Use microreactors for precise temperature control (ΔT ±2°C) and faster reaction times (3h → 30min) .
- Green Chemistry: Employ water-ethanol solvent systems to replace DMF .
Q. Q8. How to elucidate the mechanism of action for anticancer derivatives?
Methodological Answer:
Q. Q9. How to modulate solubility and bioavailability without compromising bioactivity?
Methodological Answer:
- Prodrug Design: Introduce acetylated amines (e.g., –NHCOCH₃) to enhance logP by 1.5 units .
- Coordination Complexes: Form Cu(II) or Co(II) complexes to improve cellular uptake (e.g., 2-fold increase in IC₅₀) .
- Nanoformulation: Encapsulate in PLGA nanoparticles for sustained release (t₁/₂: 24h) .
Q. Q10. What advanced analytical techniques validate degradation pathways?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
